Combination Efficacy vs. Monotherapy: Additive Symptom Control Demonstrated in Double-Blind Trial
In a 6-center, randomized, double-blind, placebo-controlled, parallel-group study of 676 patients with mountain cedar pollen allergy, the acrivastine 8 mg plus pseudoephedrine HCl 60 mg combination (administered four times daily) was significantly more effective than either acrivastine alone or pseudoephedrine alone across all symptom domains [1]. The combination provided statistically superior relief of allergy-specific symptoms (running nose, sneezing, itchy nose/throat, tearing) compared to pseudoephedrine alone, and superior reduction of nasal congestion compared to acrivastine alone, confirming that each component contributes independently to overall efficacy [1].
| Evidence Dimension | Symptom relief efficacy (all symptoms combined) |
|---|---|
| Target Compound Data | Acrivastine 8 mg + pseudoephedrine HCl 60 mg combination |
| Comparator Or Baseline | Acrivastine 8 mg alone; Pseudoephedrine HCl 60 mg alone; Placebo |
| Quantified Difference | P < 0.001 vs. acrivastine, pseudoephedrine, and placebo for all symptoms; P < 0.001 vs. pseudoephedrine for allergy symptoms; P < 0.001 vs. acrivastine for nasal congestion |
| Conditions | 6-center, randomized, double-blind, placebo-controlled, parallel-group study; 676 patients; 4 doses/day over 2 weeks; mountain cedar pollen allergy |
Why This Matters
This confirms that neither monotherapy provides equivalent symptom control, justifying procurement of the fixed-dose combination for comprehensive seasonal allergic rhinitis management.
- [1] Williams BO, Hull H, McSorley P, Frosolono MF, Sanders RL. Efficacy of acrivastine plus pseudoephedrine for symptomatic relief of seasonal allergic rhinitis due to mountain cedar. Ann Allergy Asthma Immunol. 1996 May;76(5):432-8. View Source
